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Compound of Interest

Compound Name: 2,3-Dimethoxy-6-nitropyridine

Cat. No.: B1354704 Get Quote

CAS Number: 79491-44-4

Affiliation: Google AI Research

Introduction
2,3-Dimethoxy-6-nitropyridine is a substituted pyridine derivative with the chemical formula

C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .[1] This compound belongs to the class of

nitropyridines, which are of significant interest in medicinal and materials chemistry. The

pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the strategic placement of

substituents like methoxy and nitro groups can profoundly influence the molecule's chemical

reactivity and biological activity.[2]

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-6-nitropyridine for

researchers, scientists, and professionals in drug development. It is important to note that while

the compound is commercially available, detailed experimental data such as specific synthesis

protocols and spectroscopic characterizations are not extensively reported in publicly

accessible scientific literature. Therefore, this document will leverage established principles of

heterocyclic chemistry and data from closely related analogues to present plausible synthetic

routes, predict spectroscopic characteristics, and discuss potential applications.

Physicochemical Properties and Safety

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1354704?utm_src=pdf-interest
https://www.benchchem.com/product/b1354704?utm_src=pdf-body
https://www.mdpi.com/1424-8247/18/5/692
https://iipseries.org/assets/docupload/rsl202423EF8C26686C1AA.pdf
https://www.benchchem.com/product/b1354704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a specific Safety Data Sheet (SDS) for 2,3-Dimethoxy-6-nitropyridine is not readily

available, data from structurally similar nitropyridine derivatives allows for an informed

assessment of its potential hazards.

Table 1: Physicochemical and Inferred Safety Data for 2,3-Dimethoxy-6-nitropyridine

Property Value/Information Source/Analogue

CAS Number 79491-44-4 [1][3][4][5][6]

Molecular Formula C₇H₈N₂O₄ [1]

Molecular Weight 184.15 g/mol [1]

Appearance Likely a yellow crystalline solid
Inferred from related

nitropyridines

Solubility

Expected to be soluble in

common organic solvents

(e.g., CH₂Cl₂, CHCl₃, EtOAc)

and sparingly soluble in water.

General chemical principles

Hazard Statements (Inferred)

Harmful if swallowed. Causes

skin irritation. Causes serious

eye irritation. May cause

respiratory irritation.

Based on SDS for 2-Methoxy-

3-nitropyridine and 2-Amino-6-

methoxy-3-nitropyridine[7][8]

Precautionary Measures

Avoid breathing dust. Wash

skin thoroughly after handling.

Wear protective gloves, eye

protection, and face protection.

Use only in a well-ventilated

area.

[7]

Storage

Store in a cool, dry, well-

ventilated place. Keep

container tightly closed.

[7]

Plausible Synthetic Routes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1354704?utm_src=pdf-body
https://www.benchchem.com/product/b1354704?utm_src=pdf-body
https://www.mdpi.com/1424-8247/18/5/692
https://patents.google.com/patent/US7256295B2/en
https://journals.iucr.org/paper?S2414314625007795
https://www.researchgate.net/publication/380054832_Multicomponent_Synthesis_of_Novel_Unsymmetric_6-Aryl_Substituted_5-Nitropyridines
https://www.researchgate.net/publication/287429330_Improvement_of_the_synthesis_process_of_2_6-diamino-3_5-dinitropyrazine-1-oxide
https://www.mdpi.com/1424-8247/18/5/692
https://www.mdpi.com/1424-8247/18/5/692
https://www.researchgate.net/publication/227889413_Nitropyridines_Their_Synthesis_and_Reactions
https://www.chemicalbook.com/SpectrumEN_690-08-4_1HNMR.htm
https://www.researchgate.net/publication/227889413_Nitropyridines_Their_Synthesis_and_Reactions
https://www.researchgate.net/publication/227889413_Nitropyridines_Their_Synthesis_and_Reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of 2,3-Dimethoxy-6-nitropyridine can be logically approached through several

established methods for the functionalization of pyridine rings. Below are two plausible

synthetic pathways.

Route 1: Nitration of a Dimethoxypyridine Precursor
A common method for the introduction of a nitro group onto an activated pyridine ring is

through electrophilic nitration.

2,3-Dimethoxypyridine HNO₃ / H₂SO₄ 2,3-Dimethoxy-6-nitropyridine

Plausible Synthetic Route via Nitration

Click to download full resolution via product page

Caption: Plausible Synthetic Route via Nitration.

In this approach, the starting material, 2,3-dimethoxypyridine, is treated with a nitrating agent,

typically a mixture of concentrated nitric acid and sulfuric acid. The methoxy groups are

electron-donating and activate the pyridine ring towards electrophilic substitution. The directing

effects of the substituents would need to be carefully considered to achieve the desired

regioselectivity.

Route 2: Nucleophilic Aromatic Substitution
An alternative and often highly regioselective method involves the nucleophilic aromatic

substitution (SNAr) on a suitably substituted pyridine precursor.
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2,3-Dichloro-6-nitropyridine Sodium Methoxide (2 eq.)
Methanol 2,3-Dimethoxy-6-nitropyridine

Plausible Synthetic Route via SNAr

Click to download full resolution via product page

Caption: Plausible Synthetic Route via SNAr.

This pathway would likely start with a dihalonitropyridine, such as 2,3-dichloro-6-nitropyridine.

The strong electron-withdrawing effect of the nitro group activates the pyridine ring for

nucleophilic attack. Treatment with two equivalents of sodium methoxide in methanol would

lead to the sequential displacement of both chloride ions to yield the desired product. This

method often provides better control over the isomer distribution compared to electrophilic

nitration.

Predicted Spectroscopic Characteristics
While experimental spectra for 2,3-Dimethoxy-6-nitropyridine are not readily available, its key

spectroscopic features can be predicted based on the analysis of its functional groups and data

from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2,3-Dimethoxy-6-nitropyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1354704?utm_src=pdf-body-img
https://www.benchchem.com/product/b1354704?utm_src=pdf-body
https://www.benchchem.com/product/b1354704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Predicted Features Rationale

¹H NMR

- Two aromatic protons

(doublets) in the range of δ

6.5-8.5 ppm. - Two methoxy

singlets (3H each) around δ

3.9-4.2 ppm.

The electron-withdrawing nitro

group will deshield the

adjacent aromatic proton,

shifting it downfield. The

methoxy groups will appear as

sharp singlets.

¹³C NMR

- Six distinct aromatic carbon

signals. - Two methoxy carbon

signals around δ 55-65 ppm.

The carbon bearing the nitro

group will be significantly

deshielded. The carbons

attached to the methoxy

groups will also be shifted

downfield.

IR Spectroscopy

- Strong asymmetric and

symmetric N-O stretching

bands for the nitro group at

approx. 1520-1560 cm⁻¹ and

1340-1380 cm⁻¹. - C-O

stretching bands for the

methoxy groups around 1020-

1250 cm⁻¹. - Aromatic C-H and

C=C/C=N stretching vibrations.

These are characteristic

absorption frequencies for the

respective functional groups.

Mass Spectrometry
- Molecular ion peak (M⁺) at

m/z 184.

Corresponding to the

molecular weight of the

compound.

Chemical Reactivity and Applications in Drug
Development
The chemical reactivity of 2,3-Dimethoxy-6-nitropyridine is primarily dictated by the interplay

between the electron-rich methoxy groups and the electron-withdrawing nitro group on the

pyridine ring.

Key Reactions and Transformations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1354704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,3-Dimethoxy-6-nitropyridine

Reduction of Nitro Group

 e.g., H₂, Pd/C
 or SnCl₂, HCl

6-Amino-2,3-dimethoxypyridine

Key Intermediate for Bioactive Scaffolds

Key Reactivity and Application Pathway

Click to download full resolution via product page

Caption: Key Reactivity and Application Pathway.

Reduction of the Nitro Group: The most significant reaction for its application in drug

discovery is the reduction of the nitro group to an amine. This transformation is readily

achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C)

or metal/acid combinations (e.g., SnCl₂ in HCl).[3] The resulting 6-amino-2,3-

dimethoxypyridine is a versatile building block.

Nucleophilic Aromatic Substitution: While the methoxy groups are generally poor leaving

groups, under harsh conditions or with specific activation, they could potentially be displaced

by strong nucleophiles.

Role as a Pharmaceutical Intermediate
The 6-amino-2,3-dimethoxypyridine, derived from the title compound, is a valuable precursor

for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[9]

[10] These fused ring systems are recognized pharmacophores in medicinal chemistry and

have been investigated for a wide range of therapeutic applications, including as anticancer
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agents.[9][10] The amino group can be further functionalized to construct the pyrimidine ring,

and the methoxy groups can be retained or modified to modulate the compound's solubility,

metabolic stability, and target binding affinity.

Generalized Experimental Protocols
The following are generalized procedures for key transformations involving nitropyridines.

These should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: General Procedure for the Nitration of a
Substituted Pyridine

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool

concentrated sulfuric acid to 0 °C in an ice bath.

Addition of Substrate: Slowly add the substituted pyridine to the cooled sulfuric acid while

maintaining the temperature below 10 °C.

Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid and sulfuric

acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.

Reaction: After the addition is complete, allow the reaction to stir at room temperature or

gently heat as required, monitoring the progress by TLC or LC-MS.

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable

base (e.g., NaOH or NH₄OH) to precipitate the product.

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or

column chromatography.

Protocol 2: General Procedure for the Reduction of a
Nitropyridine

Setup: Dissolve the nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic

acid) in a flask.
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Catalyst Addition (for Hydrogenation): Add a catalytic amount of palladium on carbon (5-10

mol%).

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere

(using a balloon or a hydrogenation apparatus) while stirring vigorously.

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is

consumed.

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash

the filter cake with the reaction solvent.

Purification: Concentrate the filtrate under reduced pressure and purify the resulting

aminopyridine by recrystallization or column chromatography.

Conclusion
2,3-Dimethoxy-6-nitropyridine is a valuable chemical intermediate with significant potential in

the synthesis of complex heterocyclic molecules for drug discovery and development. While

specific experimental data for this compound is limited in the public domain, its synthesis and

reactivity can be reliably predicted based on the well-established chemistry of nitropyridines.

The key transformation of this compound, the reduction of its nitro group, provides access to a

versatile aminopyridine building block, which is a precursor to privileged scaffolds in medicinal

chemistry. This guide provides a solid foundation for researchers to design synthetic strategies

and explore the applications of this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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